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Introduction
Trimethylcetylammonium p-toluenesulfonate (CTAT) is a cationic detergent that serves as

an effective agent for the precipitation of nucleic acids from aqueous solutions. This method

provides an alternative to traditional alcohol precipitation, particularly in scenarios requiring the

separation of nucleic acids from contaminants such as proteins and lipids. The principle of this

technique lies in the electrostatic interaction between the positively charged quaternary

ammonium group of CTAT and the negatively charged phosphate backbone of DNA and RNA.

This interaction forms a hydrophobic nucleic acid-detergent complex, which is insoluble in

aqueous solutions and can be readily pelleted by centrifugation. Subsequent purification steps

can then be employed to remove the detergent and isolate the pure nucleic acid.

This document provides detailed application notes, experimental protocols, and a summary of

expected results for the use of CTAT in nucleic acid precipitation. While specific quantitative

data for CTAT is not extensively available in published literature, the information presented

herein is based on the well-documented performance of the closely related and structurally

similar cationic detergent, cetyltrimethylammonium bromide (CTAB). It is anticipated that CTAT

will exhibit comparable efficacy.
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Mechanism of Action
The precipitation of nucleic acids by CTAT is a multi-step process driven by electrostatic and

hydrophobic interactions. Initially, the cationic head of the CTAT molecule neutralizes the

negative charges of the phosphate groups on the nucleic acid backbone. This charge

neutralization reduces the hydrophilicity of the nucleic acid, causing it to become less soluble in

water. As more CTAT molecules bind, the long hydrophobic cetyl tails of the detergent

molecules aggregate, forming a micelle-like structure around the nucleic acid. This results in

the formation of a large, insoluble hydrophobic complex that precipitates out of the solution.
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Mechanism of CTAT-mediated nucleic acid precipitation.
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The following protocols are generalized for the precipitation of DNA and RNA using CTAT and

are adapted from established methods for CTAB. Researchers should optimize concentrations

and incubation times for their specific applications.

Protocol 1: General Precipitation of Nucleic Acids
This protocol is suitable for concentrating nucleic acids from a solution.

Materials:

Nucleic acid sample

10% (w/v) CTAT solution

High-salt solution (e.g., 1.2 M NaCl)

Ethanol (70% and 100%)

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge

Pipettes and nuclease-free tubes

Procedure:

Initial Sample Preparation: Start with the aqueous nucleic acid sample in a microcentrifuge

tube.

Addition of CTAT: Add 1/10th volume of the 10% CTAT solution to the nucleic acid sample.

Mix gently by inverting the tube several times. The final concentration of CTAT should be

sufficient to precipitate the nucleic acids; this may require optimization.

Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for the

formation of the nucleic acid-CTAT complex.

Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at room temperature to

pellet the complex.
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Supernatant Removal: Carefully decant the supernatant without disturbing the pellet.

Resuspension of Pellet: Resuspend the pellet in a high-salt solution (e.g., 1.2 M NaCl). This

step dissociates the nucleic acid from the CTAT.

Alcohol Precipitation: Add 2 to 2.5 volumes of cold 100% ethanol to the resuspended

solution. Mix well and incubate at -20°C for at least 30 minutes to precipitate the nucleic acid.

Final Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the purified

nucleic acid.

Washing: Discard the supernatant and wash the pellet with 500 µL of 70% ethanol to remove

any remaining salt and CTAT. Centrifuge at 12,000 x g for 5 minutes at 4°C.

Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry. Resuspend the nucleic acid in an appropriate volume of nuclease-

free water or TE buffer.

Protocol 2: DNA Extraction from Biological Samples
using CTAT
This protocol is a modification of the widely used CTAB extraction method for isolating genomic

DNA from plant or bacterial cells.

Materials:

Biological sample (e.g., plant tissue, bacterial pellet)

CTAT Extraction Buffer (2% CTAT, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl, 1% PVP - optional for plant tissue)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol

Ethanol (70%)

Nuclease-free water or TE buffer
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Procedure:

Sample Lysis: Homogenize the biological sample in pre-warmed (60°C) CTAT Extraction

Buffer. For plant tissue, grinding in liquid nitrogen is recommended. Incubate the lysate at

60°C for 30-60 minutes with occasional mixing.

Organic Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate.

Mix thoroughly by inversion for 5-10 minutes.

Phase Separation: Centrifuge at 10,000 x g for 15 minutes at room temperature.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.

Nucleic Acid Precipitation: Add 0.6-0.7 volumes of isopropanol to the aqueous phase. Mix

gently and incubate at room temperature for 20 minutes to precipitate the nucleic acid-CTAT

complex.

Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the nucleic acid.

Washing: Wash the pellet twice with 70% ethanol.

Drying and Resuspension: Air-dry the pellet and resuspend in nuclease-free water or TE

buffer.
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Workflow for general nucleic acid precipitation with CTAT.
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Data Presentation
The following tables summarize the expected performance of nucleic acid precipitation using a

cationic detergent like CTAT, based on data from CTAB. The actual yields and purity will vary

depending on the sample type, nucleic acid concentration, and protocol adherence.

Table 1: Expected Yield and Purity of DNA Extracted with Cationic Detergent Method

Sample Type
Expected DNA
Yield (per gram of
starting material)

A260/A280 Ratio A260/A230 Ratio

Plant Leaves 10 - 100 µg 1.7 - 1.9 > 1.8

Bacterial Culture (1

mL)
5 - 20 µg 1.8 - 2.0 > 2.0

Animal Tissue 50 - 500 µg 1.8 - 2.0 > 2.0

Table 2: Comparison of Nucleic Acid Precipitation Methods
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Feature
Cationic Detergent
(CTAT/CTAB) Precipitation

Alcohol
(Ethanol/Isopropanol)
Precipitation

Principle
Forms an insoluble complex

with nucleic acids.

Reduces the dielectric

constant of the solution,

causing nucleic acids to

precipitate in the presence of

salt.

Selectivity

Can selectively precipitate

nucleic acids, leaving some

polysaccharides and other

contaminants in solution.[1]

Co-precipitates salts and other

small molecules.

Efficiency
High recovery of high

molecular weight DNA.

Efficient for a wide range of

nucleic acid sizes, though very

small fragments may be lost.[2]

Contaminants Removed
Proteins, lipids, and some

polysaccharides.
Primarily salts.

Protocol Complexity

More steps, including a high-

salt wash to remove the

detergent.

Simpler and faster.

Reagent Hazards
Cationic detergents can be

irritants.
Alcohols are flammable.

Troubleshooting
Low Yield:

Ensure complete lysis of the starting material.

Optimize the concentration of CTAT used.

Increase incubation times.

Ensure the pellet is not lost during supernatant removal.
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Poor Purity (Low A260/A280 or A260/A230):

Perform an additional chloroform:isoamyl alcohol extraction.

Ensure the pellet is thoroughly washed with 70% ethanol to remove residual salts and

CTAT.

For plant samples, the inclusion of PVP in the extraction buffer can help remove

polyphenolic compounds.

Conclusion
Trimethylcetylammonium p-toluenesulfonate (CTAT) is a valuable reagent for the

precipitation and purification of nucleic acids. Its ability to form a hydrophobic complex with

DNA and RNA allows for efficient separation from cellular contaminants. The protocols provided

here, adapted from established methods using the similar compound CTAB, offer a robust

starting point for researchers. Optimization of these protocols for specific applications will

ensure high yields of pure nucleic acids suitable for downstream molecular biology techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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